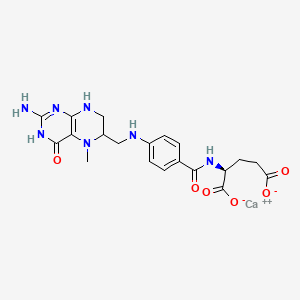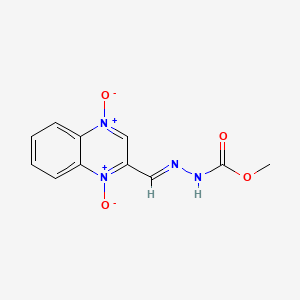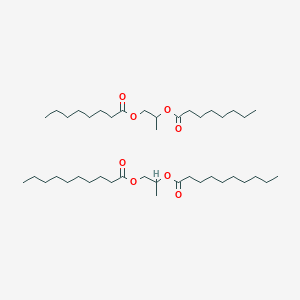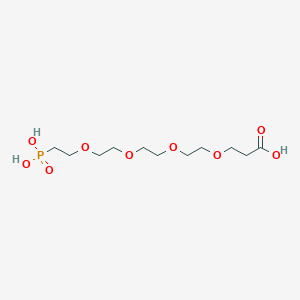
4-(4-fluoro-3-((pyridin-2-ylmethyl)carbamoyl)phenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCG-215022 is a G protein-coupled receptor kinase (GRK) inhibitor (IC50s = 3.9, 0.15, and 0.38 μM for GRK1, GRK2, and GRK5, respectively). It is selective for GRKs over protein kinase A (PKA; IC50 = 120 μM). CCG-215022 (500 nM) increases contractility in isoproterenol-stimulated isolated mouse cardiomyocytes. It prevents the desensitization of histamine H1 receptor- and purinergic P2Y2 receptor-driven phospholipase C signaling in human ULTR myometrial cells and isolated rat mesenteric smooth muscle cells (MSMCs), respectively (IC50s = 3.09 and 2.95 μM, respectively).
CCG215022 is a potent GRK2 and GRK5 inhibitor. CCG215022 exhibited nanomolar IC50 values against both GRK2 and GRK5 and good selectivity against other closely related kinases such as GRK1 and PKA. Treatment of murine cardiomyocytes with CCG215022 resulted in significantly increased contractility at 20-fold lower concentrations than paroxetine, an inhibitor with more modest selectivity for GRK2. G protein-coupled receptor kinases (GRKs) regulate cell signaling by initiating the desensitization of active G protein-coupled receptors. The two most widely expressed GRKs (GRK2 and GRK5) play a role in cardiovascular disease and thus represent important targets for the development of novel therapeutic drugs.
科学的研究の応用
G Protein-Coupled Receptor Kinase (GRK) Inhibitor
CCG-215022 is a G protein-coupled receptor kinase (GRK) inhibitor . It has shown inhibitory effects on GRK1, GRK2, and GRK5 with IC50 values of 3.9, 0.15, and 0.38 μM respectively . This makes it a valuable tool in studying the function and regulation of these kinases .
Selectivity Over Protein Kinase A (PKA)
CCG-215022 exhibits good selectivity for GRKs over protein kinase A (PKA), with an IC50 value of 120 μM for PKA . This selectivity can be useful in research where specific inhibition of GRKs is required without affecting PKA activity .
Increasing Cardiomyocyte Contractility
At a concentration of 500 nM, CCG-215022 has been shown to increase contractility in isoproterenol-stimulated isolated mouse cardiomyocytes . This suggests potential applications in cardiac research .
Preventing Desensitization of Receptor-Driven Signaling
CCG-215022 can prevent the desensitization of histamine H1 receptor- and purinergic P2Y2 receptor-driven phospholipase C signaling in human ULTR myometrial cells and isolated rat mesenteric smooth muscle cells (MSMCs), respectively . This could be useful in studying receptor signaling pathways and their regulation .
Structural Studies
The crystal structure of G protein-coupled receptor kinase 5 (GRK5) in complex with CCG-215022 has been determined . This provides valuable insights into the interaction of the inhibitor with the kinase, aiding in the design of new inhibitors and the understanding of kinase function .
Drug Design
CCG-215022 was identified in the course of a GRK2 structure-based drug design campaign . Its effectiveness against both GRK2 and GRK5, along with its selectivity over other closely related kinases, makes it a promising lead compound in the development of therapeutic drugs .
作用機序
Target of Action
CCG215022 is a potent and selective inhibitor of G protein-coupled receptor kinases (GRKs), specifically GRK2, GRK5, and GRK1 . These kinases play a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Mode of Action
CCG215022 interacts with its targets (GRK2, GRK5, and GRK1) by binding to their active sites . It exhibits nanomolar potency against both GRK2 and GRK5, and is at least 20-fold more potent than Paroxetine . Its 2-pyridylmethyl amide side chain occupies the hydrophobic subsite of the active site where it forms three additional hydrogen bonds, including one with the catalytic lysine .
Biochemical Pathways
The primary biochemical pathway affected by CCG215022 is the GPCR signaling pathway . By inhibiting GRKs, CCG215022 prevents the phosphorylation of activated GPCRs, thereby reducing the desensitization of these receptors . This results in prolonged and enhanced signaling through the GPCR pathway.
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
The inhibition of GRKs by CCG215022 leads to enhanced contractility in murine cardiomyocytes . This is due to the reduced desensitization of GPCRs, leading to prolonged signaling and increased cellular responses .
特性
IUPAC Name |
4-[4-fluoro-3-(pyridin-2-ylmethylcarbamoyl)phenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN7O3/c1-14-22(25(36)32-17-6-8-21-16(10-17)12-30-34-21)23(33-26(37)31-14)15-5-7-20(27)19(11-15)24(35)29-13-18-4-2-3-9-28-18/h2-12,23H,13H2,1H3,(H,29,35)(H,30,34)(H,32,36)(H2,31,33,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMBNKDQXGINRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)NN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluoro-3-((pyridin-2-ylmethyl)carbamoyl)phenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B606461.png)








